N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H26N6O5S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Characterization for Antimicrobial Activity : This compound has been synthesized and characterized, showing significant antimicrobial and antifungal activities. Such compounds, including imidazo[2,1-b][1,3,4]thiadiazole derivatives, display good antibacterial and antifungal properties, indicating their potential use in treating infections caused by various pathogens (Alegaon & Alagawadi, 2011).
Biological Evaluation as Antimicrobial Agents : Derivatives of this compound, specifically those containing the benzothiazole nucleus, have been evaluated for antimicrobial activities against pathogenic bacteria and Candida species. This indicates a potential application in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antimicrobial Synthesis and Studies : Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized, showing very good antibacterial and antifungal activity. This further supports the potential use of such compounds in antimicrobial applications (Lamani et al., 2009).
Potential Therapeutic Applications
Inhibitor of Human Acyl-Coenzyme A : A compound closely related to the one has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which is important for cholesterol metabolism. This suggests potential therapeutic applications in diseases related to cholesterol and lipid metabolism (Shibuya et al., 2018).
Antioxidant and Antitumor Properties : Compounds with a similar structure have shown promising results in cytotoxicity and antioxidant activities, indicating potential applications in cancer treatment and as antioxidants (Hamama et al., 2013).
Anticancer Agent Synthesis : Benzimidazole–thiazole derivatives related to the compound have been synthesized and shown promising anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Nofal et al., 2014).
Structural and Synthetic Research
Chemical Synthesis and Structural Analysis : The compound has been synthesized and analyzed, with research focusing on its chemical structure and properties. This type of research is foundational in understanding the compound's potential applications (Ismailova et al., 2014).
Synthesis of Heterocycles for Insecticidal Assessment : Derivatives of thiadiazole, similar to the compound , have been synthesized and assessed for insecticidal properties, indicating potential applications in agriculture and pest control (Fadda et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as Bilastine, is a novel, non-sedating H1-antihistamine . It selectively acts on peripheral histamine receptors, without affecting other histamine receptors .
Mode of Action
Bilastine binds to the H1 histamine receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
The binding of Bilastine to H1 histamine receptors prevents the activation of these receptors by histamine. This prevents the cascade of biochemical reactions that lead to allergic symptoms. It also inhibits the release of histamine and IL-4 from mast cells and peripheral granulocytes .
Pharmacokinetics
It is known that the compound is rapidly absorbed after oral administration, has good tolerability, safety, and high bioavailability .
Result of Action
The result of Bilastine’s action is the alleviation of allergic symptoms. By blocking the action of histamine, it prevents the body’s allergic response, thereby reducing symptoms such as sneezing, itching, runny nose, and watery eyes .
Properties
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS.C2H2O4/c1-13-20-16-5-3-4-6-17(16)25(13)11-15-7-9-24(10-8-15)12-18(26)21-19-23-22-14(2)27-19;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3,(H,21,23,26);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQQQMIQGGQHDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=NN=C(S4)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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